8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its complex structure, which includes a benzo[c]chromene core, a methoxy group, a methyl group, and a tert-butoxycarbonyl-protected beta-alanine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromene Core: The benzo[c]chromene core can be synthesized through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Introduction of Functional Groups: The methoxy and methyl groups are introduced through standard organic synthesis techniques, such as methylation and methoxylation reactions.
Attachment of the Beta-Alanine Moiety: The beta-alanine moiety is introduced through a coupling reaction with the benzo[c]chromene core, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate can be compared with other similar compounds, such as:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: This compound has a similar benzo[c]chromene core but different functional groups, leading to distinct biological activities.
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate: This compound also contains a benzo[c]chromene core with a methoxy group but has an acetate group instead of the beta-alanine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H25NO7/c1-13-18(29-19(25)10-11-24-22(27)31-23(2,3)4)9-8-16-15-7-6-14(28-5)12-17(15)21(26)30-20(13)16/h6-9,12H,10-11H2,1-5H3,(H,24,27) |
InChI Key |
CEYDPVCGZAWQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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